

An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid

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Compound of Interest

Compound Name: 3-Ethoxy-5-fluorophenylboronic acid

Cat. No.: B591658

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This technical guide provides a comprehensive overview of **3-Ethoxy-5-fluorophenylboronic acid**, a key building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, with a focus on its molecular weight, and presents illustrative experimental and conceptual frameworks relevant to its application in drug development.

Physicochemical Properties

3-Ethoxy-5-fluorophenylboronic acid is a substituted phenylboronic acid widely utilized for its role in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions.

[1] Its structural features, including the activating ethoxy group and the modulating fluorine atom, make it a valuable reagent in the synthesis of complex organic molecules.[1]

Property	Data	Reference
Molecular Formula	C ₈ H ₁₀ BFO ₃	[1][2]
Molecular Weight	183.97 g/mol	[1][2][3]
CAS Number	850589-53-6	[1][3][4]
Synonyms	3-Ethoxy-5-fluorobenzeneboronic acid	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	158 °C	[1]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for **3-Ethoxy-5-fluorophenylboronic acid** is C₈H₁₀BFO₃. The calculation is detailed below:

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	8	12.011	96.088
Hydrogen	H	10	1.008	10.080
Boron	B	1	10.81	10.81
Fluorine	F	1	18.998	18.998
Oxygen	O	3	15.999	47.997
Total				183.973

Note: Atomic weights are based on IUPAC standard values. The final calculated molecular weight of 183.973 g/mol is commonly rounded to 183.97 g/mol .

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, a primary application of **3-Ethoxy-5-fluorophenylboronic acid** for synthesizing biaryl compounds.

Objective: To synthesize a novel biaryl compound for potential use as a kinase inhibitor by coupling **3-Ethoxy-5-fluorophenylboronic acid** with a suitable aryl halide.

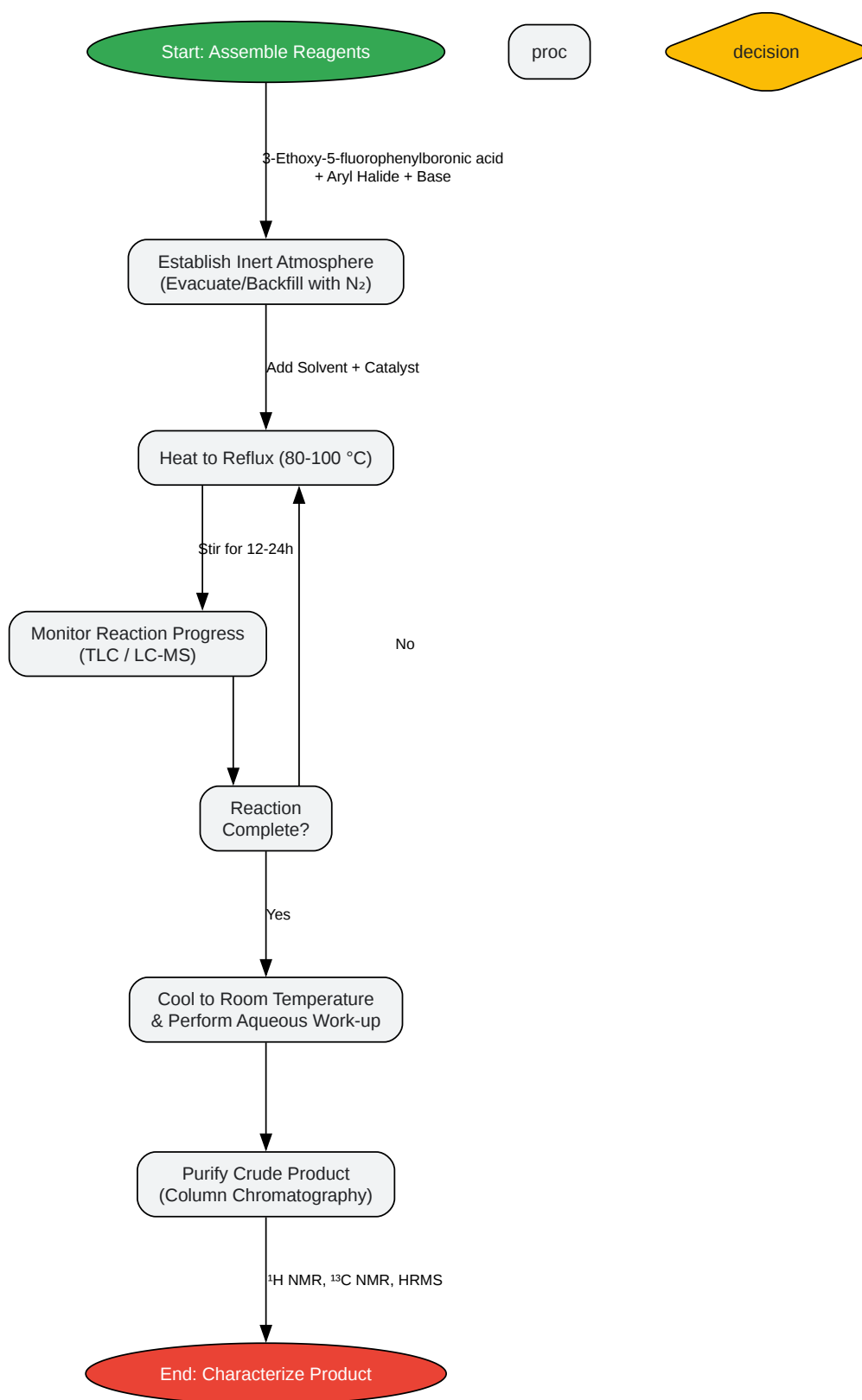
Materials:

- **3-Ethoxy-5-fluorophenylboronic acid**
- Aryl Halide (e.g., 4-bromopyridine)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., 1,4-Dioxane/Water mixture)
- Inert Gas (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:

- **Reaction Setup:** A round-bottom flask is charged with **3-Ethoxy-5-fluorophenylboronic acid** (1.2 equivalents), the selected aryl halide (1.0 equivalent), and the base (2.0 equivalents).
- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** The solvent mixture and the palladium catalyst (0.05 equivalents) are added to the flask.

- **Reaction:** The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified period (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified using column chromatography to yield the final biaryl compound.
- **Characterization:** The structure and purity of the final product are confirmed using techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

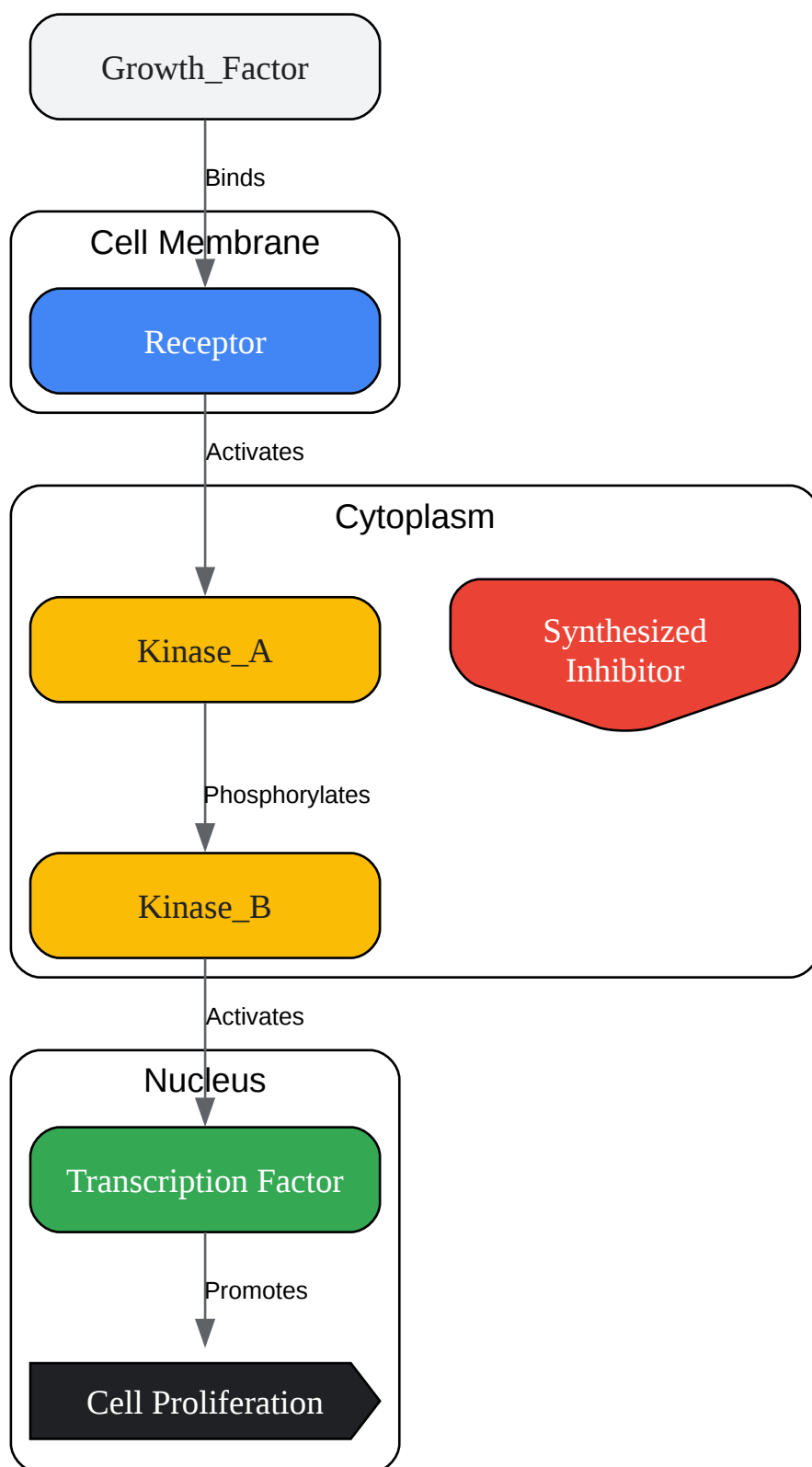


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Illustrative workflow for a Suzuki-Miyaura coupling reaction.

Conceptual Application in Drug Development: Signaling Pathway Inhibition

Compounds synthesized from **3-Ethoxy-5-fluorophenylboronic acid** are often investigated as inhibitors of specific cellular signaling pathways implicated in diseases like cancer.^{[1][2]} The diagram below illustrates a hypothetical mechanism where a drug, derived from this boronic acid, inhibits a generic kinase pathway that promotes cancer cell proliferation.



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Conceptual inhibition of a kinase signaling pathway by a synthesized drug.

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